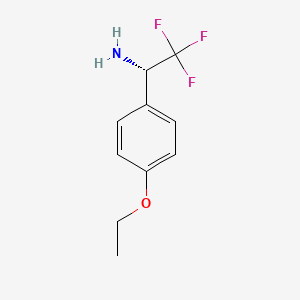
2-(4-Ethylphenyl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethylphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a 4-ethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 4-ethylstyrene with a carbene precursor, such as diazomethane, in the presence of a catalyst like rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as distillation or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Ethylphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst under atmospheric pressure.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH) at room temperature.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of secondary or tertiary amines.
Aplicaciones Científicas De Investigación
2-(4-Ethylphenyl)cyclopropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as antifungal, antibacterial, and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring’s strained nature allows it to participate in unique binding interactions, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropane ring attached to an amine group.
4-Ethylphenylamine: Lacks the cyclopropane ring but contains the 4-ethylphenyl group.
Cyclopropylbenzene: Contains a cyclopropane ring attached to a benzene ring without the amine group
Uniqueness
2-(4-Ethylphenyl)cyclopropan-1-amine is unique due to the combination of the cyclopropane ring, amine group, and 4-ethylphenyl group. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
2-(4-ethylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15N/c1-2-8-3-5-9(6-4-8)10-7-11(10)12/h3-6,10-11H,2,7,12H2,1H3 |
Clave InChI |
VMADEOCZHZVLMV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)


![2-[(1R)-1-aminoethyl]benzene-1,4-diol](/img/structure/B13525808.png)
![2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B13525810.png)

![Methyl[(1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13525815.png)



